![molecular formula C13H9ClF3N3O2 B2475022 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide CAS No. 263161-24-6](/img/structure/B2475022.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide (hereafter referred to as CTPHBC) is a novel compound that has been studied for its potential applications in scientific research. CTPHBC is a small molecule that is composed of an aromatic ring, a carboximidamide moiety, and a pyridine-based side chain. CTPHBC has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, CTPHBC has been studied for its potential to be used as a drug delivery system.
科学的研究の応用
Synthesis and Material Applications
Polyimide Development : A study by Zhang et al. (2007) discusses the synthesis of a new aromatic diamine monomer containing pyridine and fluorine, which is utilized in the development of novel aromatic polyimides. These polyimides exhibited excellent solubility, thermal stability, and thermo-oxidative stability, indicating potential use in high-performance materials (Zhang et al., 2007).
Organic Synthesis : A study on the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine by Hang-dong (2010) highlights its role as a key intermediate in the synthesis of effective herbicides, showcasing the compound's importance in organic synthesis processes (Hang-dong, 2010).
Chemical Reactions and Analysis : Miki et al. (1988) explored the acid-catalyzed reactions of pyridines, contributing to the understanding of their chemical properties and potential applications in various synthetic processes (Miki et al., 1988).
Crystal Structure Analysis : Jeon et al. (2013) focused on the crystal structure of a related compound, providing insights into its molecular arrangement and interactions. This knowledge is crucial for the development of new materials and drugs (Jeon et al., 2013).
Development of Antibacterial Agents : Research by Hu et al. (2006) on the synthesis of pyridyl polyheterocyclic compounds highlights their potential as antibacterial agents, emphasizing the compound's role in medicinal chemistry (Hu et al., 2006).
Applications in Polymer Science
Fluorinated Polyimides : Zhou et al. (2018) synthesized fluorinated copoly(polyridine ether imide)s demonstrating their excellent mechanical properties and thermal stability. This research underlines the compound's significance in creating advanced polymeric materials (Zhou et al., 2018).
Electropolymerization and Conducting Polymers : Sotzing et al. (1996) explored the electropolymerization of pyrrole-based monomers, including pyridine derivatives, to produce conducting polymers. These findings are vital for electronic and optoelectronic applications (Sotzing et al., 1996).
Polyimide Synthesis for Material Applications : Huang et al. (2017) synthesized novel polyimides using a pyridine-containing aromatic diamine, demonstrating their potential in the creation of materials with high thermal stability and hydrophobic properties (Huang et al., 2017).
Soluble Fluoro-Polyimides Development : Xie et al. (2001) synthesized soluble fluoro-polyimides, highlighting the compound's role in developing materials with high thermal stability and hydrothermal stability (Xie et al., 2001).
Properties of Fluorinated Polyimides : Yang and Hsiao (2004) investigated the synthesis and properties of fluorinated polyimides, emphasizing their improved solubility and potential applications in various industries (Yang & Hsiao, 2004).
作用機序
Target of Action
Similar compounds have been found to inhibit the enzyme acetyl-coa carboxylase (ec 6412) . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism.
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase can disrupt the fatty acid biosynthesis pathway. This can lead to a decrease in the production of key biomolecules, affecting the normal functioning of the cell .
Pharmacokinetics
For instance, the presence of the trifluoromethyl group might enhance the compound’s metabolic stability .
Result of Action
The inhibition of the target enzyme can lead to a disruption in the normal biochemical processes within the cell. This can result in a variety of molecular and cellular effects, depending on the specific role of the disrupted pathway in the cell .
特性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O2/c14-10-5-8(13(15,16)17)6-19-12(10)22-9-3-1-7(2-4-9)11(18)20-21/h1-6,21H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVFGAOLPIYKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2474940.png)
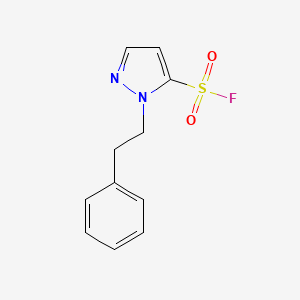

![2-(4-(4-(Tert-butyl)phenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2474943.png)

![tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate](/img/structure/B2474945.png)
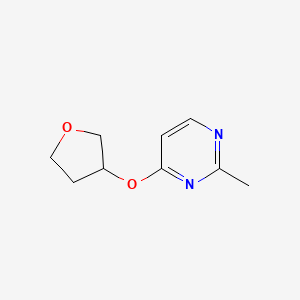
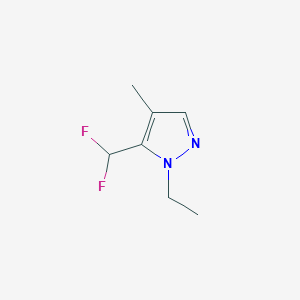
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2474949.png)
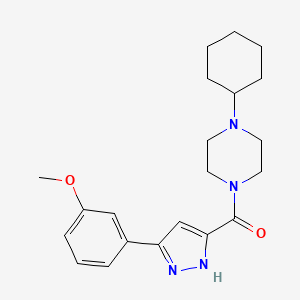
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2474956.png)
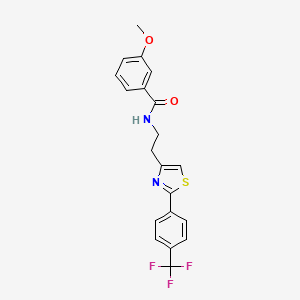

![6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2474959.png)